1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea is an organic compound that features a naphthalene ring, a pyridine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea typically involves the reaction of naphthalen-1-ylmethylamine with pyridin-3-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene and pyridine rings can interact with hydrophobic and aromatic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-3-phenylthiourea
- 1-(Naphthalen-1-ylmethyl)-3-pyridin-2-ylthiourea
- 1-(Naphthalen-1-ylmethyl)-3-pyridin-4-ylthiourea
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. This structural uniqueness can result in different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C17H15N3S |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C17H15N3S/c21-17(20-15-8-4-10-18-12-15)19-11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H2,19,20,21) |
InChI Key |
VVOXDWOFCNAZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=S)NC3=CN=CC=C3 |
Origin of Product |
United States |
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